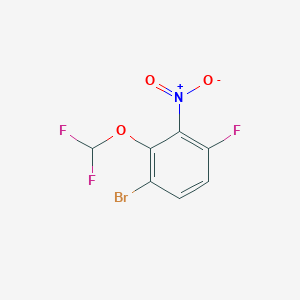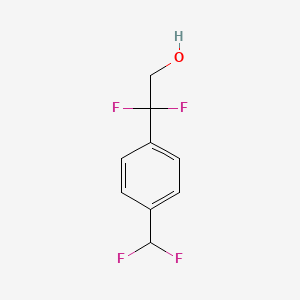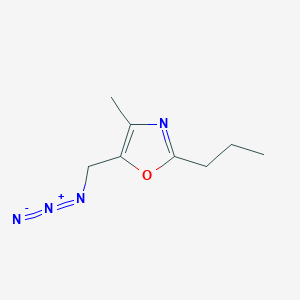
5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole (AMPO) is an organic compound with a wide range of applications in scientific research. It is a versatile and useful reagent in organic synthesis, biochemistry, and molecular biology. AMPO is used in the preparation of various biologically active compounds, such as drugs and natural products. AMPO is also used in the synthesis of polymers and other materials. In addition, AMPO has been used in the development of novel analytical techniques, such as mass spectrometry and chromatography.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole and its derivatives have been utilized in microwave-assisted synthesis. This method, involving 1,3-dipolar cycloaddition, is effective for creating a series of 1,2,3-triazole derivatives. These derivatives are structurally characterized through various spectroscopic and physical methods, indicating the versatility of this compound in synthesizing novel organic structures (Dürüst & Karakuş, 2017).
Photochemical Cycloadditions
The compound has also been a part of photochemical cycloaddition studies. These reactions typically involve the formation of oxazoles through processes like 1,3-dipolar cycloaddition, highlighting the compound's role in photochemical transformation and synthesis of heterocyclic compounds (Schmid et al., 1974).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Research shows that derivatives of this compound, particularly those involving oxazoles, can significantly reduce the corrosion rate of mild steel in certain environments. These studies combine experimental techniques with quantum chemical calculations, demonstrating the potential of these derivatives as corrosion inhibitors (Rahmani et al., 2018).
Propiedades
IUPAC Name |
5-(azidomethyl)-4-methyl-2-propyl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-3-4-8-11-6(2)7(13-8)5-10-12-9/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPJMTKTIDAGGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(O1)CN=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

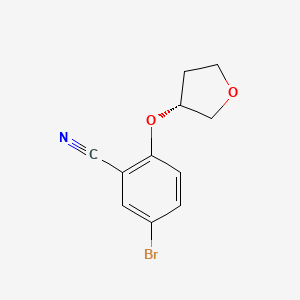

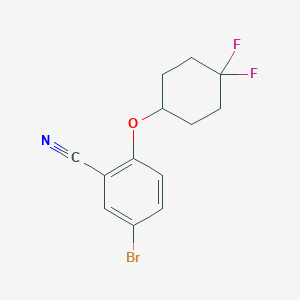
![7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477897.png)
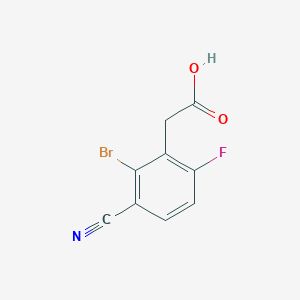

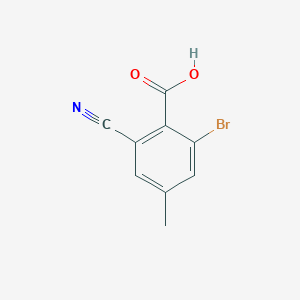
![2-[2-Bromo-5-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477906.png)

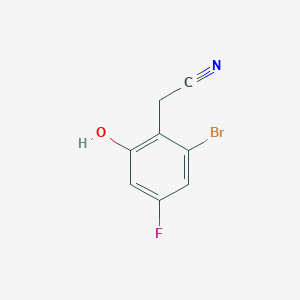
![Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1477912.png)
